Fmoc-Ile-OPfp

Vue d'ensemble

Description

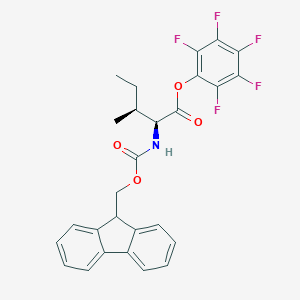

Fmoc-Ile-OPfp: N-α-Fmoc-L-isoleucine pentafluorophenyl ester , is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive ester that facilitates the coupling of amino acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group is introduced to the amino acid isoleucine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Formation of Pentafluorophenyl Ester: The Fmoc-protected isoleucine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Fmoc-Ile-OPfp.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

- Mechanism : The OPfp ester reacts with deprotonated amines, releasing pentafluorophenol as a byproduct. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon .

- Example : In solid-phase peptide synthesis (SPPS), this compound is used to incorporate isoleucine into sequences like Afamelanotide and Bivalirudin , with coupling efficiencies comparable to HATU-activated methods .

Hydrolysis and Stability

The OPfp ester is susceptible to hydrolysis under aqueous conditions, reverting to Fmoc-Ile-OH. This reaction is pH-dependent and accelerates in basic environments.

Hydrolysis Kinetics:

| Condition | Half-Life (Est.) | Source |

|---|---|---|

| Neutral pH (RT) | >24 hours | |

| 20% Piperidine/DMF | <1 hour |

- Implications : Hydrolysis is a competing side reaction during couplings if residual moisture is present. Anhydrous solvents (e.g., DMF) and controlled reaction environments mitigate this .

Deprotection Compatibility

The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine/DMF), leaving the peptide backbone intact. This compound’s stability during deprotection ensures selective removal without ester cleavage.

Deprotection Efficiency:

| Reagent | Fmoc Removal Time | Byproduct | Source |

|---|---|---|---|

| 20% Piperidine/DMF | 6 seconds (t₁/₂) | Dibenzofulvene | |

| 2% DBU/DMF | 10 seconds (t₁/₂) | N/A |

Racemization

Isoleucine’s adjacent chiral centers (Cα and Cβ) make racemization a concern. This compound shows <1% racemization under optimized conditions (low temperature, short coupling times) .

Aspartimide Formation

While not directly observed with this compound, aspartimide-prone sequences (e.g., Asp-Gly) require careful base selection during deprotection to prevent cyclization .

Comparative Reactivity

This compound’s OPfp ester offers advantages over other activating groups:

| Activator | Reaction Rate | Stability | Byproduct Solubility | Source |

|---|---|---|---|---|

| OPfp | High | Moderate | High (phenol derivative) | |

| Succinimide | Moderate | Low | Low | |

| HOBt | Moderate | High | Moderate |

Table 1: Typical Coupling Protocol for this compound

| Step | Parameter | Details |

|---|---|---|

| Activation | Reagent | 5 equiv PyBOP, 7.5 equiv HOBt |

| Base | DIPEA | 10 equiv |

| Solvent | DMF | Anhydrous, 0.1 M concentration |

| Temperature | 25°C or 50W microwave | 20-minute irradiation |

Table 2: Side Reaction Prevalence in SPPS

| Reaction Type | Frequency with this compound | Mitigation Strategy |

|---|---|---|

| Hydrolysis | <5% | Anhydrous solvents |

| Racemization | <1% | Low-temperature couplings |

| Incomplete Coupling | <3% | Double couplings (5 equiv reagent) |

Activité Biologique

Fmoc-Ile-OPfp (Nα-Fmoc-isoleucine 1-(3,4-dimethoxyphenyl)-2-pyridylphosphonate) is a compound used primarily in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity has been investigated in various contexts, including its role in drug development and its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used for the protection of amino groups in peptide synthesis. The OPfp moiety serves as an active ester, facilitating efficient coupling reactions with amino acids during peptide formation. The stability and reactivity of this compound make it a valuable intermediate in synthesizing bioactive peptides.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Research has indicated that derivatives of Fmoc-protected amino acids exhibit varying levels of cytotoxicity against cancer cell lines. For instance, studies on similar compounds have shown that modifications to the amino acid structure can significantly alter their IC50 values, indicating their potential as anticancer agents .

- Antimicrobial Activity : Certain Fmoc-modified peptides have demonstrated antimicrobial properties. For example, peptides synthesized using Fmoc-protected amino acids have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Self-Assembly Behavior : Fmoc-Ile has been observed to form self-assembled structures under specific conditions. These structures can exhibit unique morphologies such as fibers or tubes, which may have implications for drug delivery systems or tissue engineering applications .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various Fmoc-protected peptides, including those containing isoleucine. The results showed that the incorporation of isoleucine significantly enhanced the cytotoxic potency against A549 lung cancer cells, with IC50 values reported as low as 4.5 nM for certain derivatives . This highlights the importance of amino acid selection in designing effective anticancer agents.

| Peptide Structure | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Ile-Peptide A | 4.5 | A549 |

| Fmoc-Ile-Peptide B | 48 | A549 |

| Fmoc-Ile-Peptide C | 645 | A549 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from Fmoc-protected amino acids. The study found that specific sequences exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Cell Membrane Interaction : Many bioactive peptides interact with cell membranes, leading to increased permeability or disruption, which can result in cell death.

- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, interfering with metabolic pathways essential for cell survival.

- Gene Expression Modulation : Some peptides can influence gene expression by interacting with transcription factors or other regulatory proteins.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHSHLNJGPS-RZFZLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544410 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-89-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-isoleucin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.